Cas no 73911-01-0 (3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one)

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one is a chalcone derivative characterized by its distinct molecular structure featuring methoxy and nitro substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate for bioactive molecules. The presence of the electron-donating methoxy group and electron-withdrawing nitro group enhances its reactivity, making it suitable for further functionalization. Its conjugated enone system contributes to its stability and utility in cross-coupling reactions. Researchers value this compound for its role in developing novel heterocyclic frameworks and exploring structure-activity relationships in medicinal chemistry applications.
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one structure
73911-01-0 structure
Product name:3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one
CAS No:73911-01-0
MF:C16H13NO4
MW:283.278724431992
MDL:MFCD00088991
CID:1078196
PubChem ID:5337512

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one
    • (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • 3-(4-methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one
    • 4-methoxy-3'-nitro-chalcone
    • 4-Methoxy-3'-nitro-chalkon
    • AC1NSOZJ
    • CB06783
    • CHEMBL2430925
    • SBB055408
    • SMSF0003238
    • STK156490
    • BIM-0004806.P001
    • 73911-01-0
    • 3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • DTXSID50416692
    • 4-METHOXY-3'-NITROCHALCONE
    • SR-01000195231
    • [3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]azinic acid
    • MFCD00088991
    • (E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • SR-01000195231-1
    • AKOS000954092
    • MDL: MFCD00088991
    • Inchi: InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+
    • InChI Key: YPBJAJKMNVQHFX-JXMROGBWSA-N
    • SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 283.08445790g/mol
  • Monoisotopic Mass: 283.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 3.5

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB421597-25g
(2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
73911-01-0
25g
€1169.90 2025-02-17
abcr
AB421597-5 g
(2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0
5g
€658.70 2023-04-24
abcr
AB421597-1g
(2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
73911-01-0
1g
€339.20 2025-02-17
A2B Chem LLC
AJ25287-50g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
50g
$2855.00 2024-04-19
A2B Chem LLC
AJ25287-10g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
10g
$1337.00 2024-04-19
abcr
AB421597-5g
(2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
73911-01-0
5g
€658.70 2025-02-17
Ambeed
A219720-5g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
5g
$468.0 2024-04-17
A2B Chem LLC
AJ25287-5g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
5g
$1134.00 2024-04-19
A2B Chem LLC
AJ25287-100g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
100g
$4037.00 2024-04-19
A2B Chem LLC
AJ25287-25g
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
73911-01-0 95+%
25g
$1944.00 2024-04-19

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